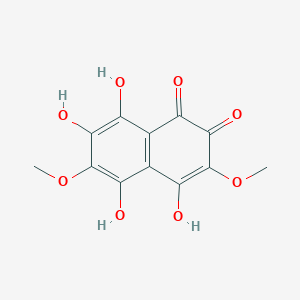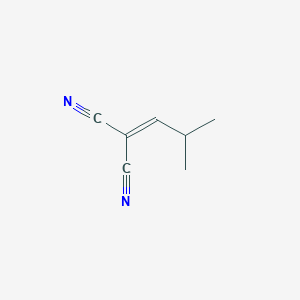
Molybdenum-92
Vue d'ensemble
Description
Molybdenum-92 is a stable isotope of the element molybdenum, characterized by having 42 protons and 50 neutrons in its nucleus . It plays a significant role in nuclear astrophysics, particularly in nucleosynthesis processes within stars, contributing to the formation of heavier elements through various fusion reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molybdenum-92 can be isolated from naturally occurring molybdenum through isotope separation techniques such as gas centrifugation and electromagnetic separation. These methods exploit the slight differences in mass between the isotopes to achieve separation.
Industrial Production Methods: Industrial production of molybdenum typically involves the extraction of molybdenum from its primary ore, molybdenite (molybdenum disulfide, MoS₂). The ore is first concentrated by flotation, then roasted in an excess of air to yield molybdenum trioxide (MoO₃). This oxide is then reduced with hydrogen to produce molybdenum metal . The isotopic separation of this compound from the other naturally occurring isotopes is a specialized process that may involve advanced techniques like laser isotope separation.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogens like fluorine and chlorine under controlled conditions.
Major Products:
Oxidation: Molybdenum trioxide (MoO₃).
Reduction: Molybdenum metal.
Substitution: Molybdenum hexafluoride (MoF₆), molybdenum pentachloride (MoCl₅).
Applications De Recherche Scientifique
Molybdenum-92 has a wide range of applications in scientific research:
Mécanisme D'action
Molybdenum-92 exerts its effects primarily through its role in molybdenum-containing enzymes. These enzymes catalyze oxygen transfer reactions by cycling molybdenum between its +4 and +6 oxidation states . This enables the transfer of oxygen atoms and electrons, which is crucial for processes like purine metabolism, aldehyde detoxification, and sulfur amino acid metabolism .
Comparaison Avec Des Composés Similaires
- Molybdenum-94
- Molybdenum-95
- Molybdenum-96
- Molybdenum-97
- Molybdenum-98
- Molybdenum-100
Comparison: Molybdenum-92 is unique among its isotopes due to its specific role in nuclear astrophysics and its stable nature . While other isotopes like molybdenum-99 are used in medical imaging and diagnostics, this compound’s stability makes it particularly valuable for long-term studies and applications .
Propriétés
IUPAC Name |
molybdenum-92 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-AHCXROLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[92Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931241 | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.906807 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-67-4 | |
| Record name | Molybdenum, isotope of mass 92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














